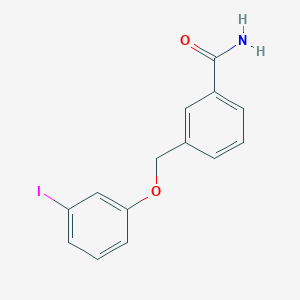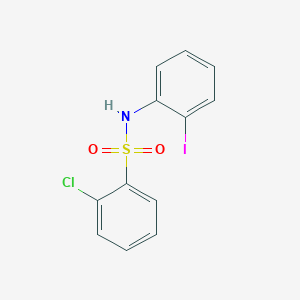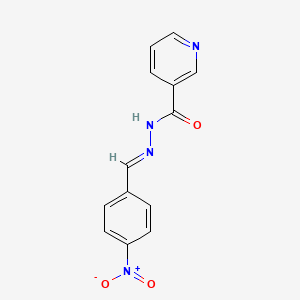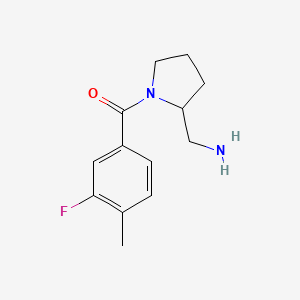
5,5-Dimethyl-4-(3-methyl-1,2-oxazol-5-yl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione can be achieved through various synthetic routes. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve catalyst-free and microwave-assisted one-pot methods. For example, the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been reported to be efficient and catalyst-free .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and nitrile oxides. The conditions for these reactions can vary, but they often involve mild temperatures and the use of catalysts such as gold or platinum .
Major Products: The major products formed from these reactions include 5-substituted amino-isoxazole, 4-substituted methoxycarbonyl-isoxazole, and various iodoisoxazoles .
Applications De Recherche Scientifique
5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . Its diverse biological activities make it a valuable compound for drug development and therapeutic research.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione involves its interaction with various molecular targets and pathways. For example, it has been shown to moderately reduce heart rate, cardiac output, and force of contraction in isolated frog heart studies . The specific molecular targets and pathways involved in these effects are still under investigation, but they likely involve interactions with ion channels and receptors in the cardiovascular system.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione include other isoxazole derivatives such as 3,5-disubstituted-4,5-dihydroisoxazoles and 3,4,5-trisubstituted isoxazoles .
Uniqueness: What sets 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione apart from other similar compounds is its unique substitution pattern on the isoxazole ring, which imparts distinct biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
5,5-dimethyl-4-(3-methyl-1,2-oxazol-5-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H15NO3/c1-7-4-10(16-13-7)11-9(15)5-8(14)6-12(11,2)3/h4,11H,5-6H2,1-3H3 |
Clé InChI |
PMCIEXIFDVFAMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)C2C(=O)CC(=O)CC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B14915492.png)
![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)






![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)


![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)
